molecular formula C10H12ClN B3389851 6-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine CAS No. 939759-11-2

6-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine

Cat. No.: B3389851
CAS No.: 939759-11-2
M. Wt: 181.66 g/mol
InChI Key: CBLJVSNJJAVSEL-UHFFFAOYSA-N
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Description

6-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepine is a chemical compound with the molecular formula C10H12ClN. It is a chlorinated derivative of 1H-1-benzazepine, a class of compounds known for their diverse biological activities

Mechanism of Action

Target of Action

The primary target of 6-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine is the D1 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors.

Mode of Action

As a full D1 dopamine receptor agonist , this compound binds to the D1 dopamine receptor and mimics the action of dopamine by stimulating the receptor. This leads to a series of intracellular events, including the activation of adenylate cyclase, which increases the concentration of the second messenger cyclic adenosine monophosphate (cAMP).

Biochemical Pathways

The activation of the D1 dopamine receptor leads to the stimulation of the adenylate cyclase-cAMP pathway . This pathway plays a crucial role in many physiological processes, including the regulation of neurotransmitter release, heart rate, and insulin secretion. The increase in cAMP levels leads to the activation of protein kinase A (PKA), which then phosphorylates various target proteins, leading to changes in their activity and thereby affecting the cellular response.

Result of Action

The activation of the D1 dopamine receptor by this compound can lead to various cellular and molecular effects. For example, in spontaneously hypertensive rats, administration of a similar compound, SKF-81297, induced an increase in the expression of the proto-oncogene c-fos mRNA, leading to a biphasic effect on locomotion .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine typically involves the following steps:

  • Starting Materials: The synthesis begins with readily available starting materials such as 2,3,4,5-tetrahydro-1H-1-benzazepine and chlorinating agents.

  • Chlorination Reaction: . This can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure consistent product quality. Advanced purification techniques, including distillation and crystallization, are employed to achieve high-purity standards.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepine undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions involve replacing the chlorine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Oxidation can yield compounds such as this compound-1-oxide.

  • Reduction Products: Reduction can produce compounds like this compound-1-ol.

  • Substitution Products: Substitution reactions can lead to the formation of various derivatives, depending on the substituent introduced.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, contributing to the development of new chemical entities.

  • Biology: It has been investigated for its biological activity, including its potential as a ligand for various receptors.

  • Medicine: The compound has shown promise as a pharmacological agent, particularly in the treatment of cardiovascular conditions.

  • Industry: Its derivatives are used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Comparison with Similar Compounds

6-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepine is structurally similar to other benzazepine derivatives, such as SKF-86466 hydrochloride. it has unique properties that distinguish it from its counterparts:

  • Uniqueness: The presence of the chlorine atom at the 6-position contributes to its distinct chemical and biological properties.

  • Similar Compounds: Other similar compounds include SKF-86466 hydrochloride, 7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine, and nefopam hydrochloride.

Properties

IUPAC Name

6-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN/c11-9-5-3-6-10-8(9)4-1-2-7-12-10/h3,5-6,12H,1-2,4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBLJVSNJJAVSEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2=C(C1)C(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801256969
Record name 6-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801256969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939759-11-2
Record name 6-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939759-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801256969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine
Reactant of Route 2
6-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine
Reactant of Route 3
6-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine
Reactant of Route 4
6-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine
Reactant of Route 5
6-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine
Reactant of Route 6
6-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine

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